N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine
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Overview
Description
N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-4-fluoroaniline with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- N-(2-aminoethyl)piperazine
Uniqueness
N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the aminoethyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,12H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQVNLWVZEVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCN)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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